2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c1-12(2)16(14,15)9-8(10)11-7-5-3-4-6-13(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVWSRKQUAGGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(N=C2N1C=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through various methods such as cyclization reactions involving pyridine derivatives and imidazole precursors.
Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
2-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonamide group.
Functionalization: Radical reactions can be used to introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Common reagents include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 TRPM8 Modulation
One of the notable applications of 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide is its role as a modulator of the TRPM8 receptor, which is involved in the sensation of cold and pain. Research indicates that compounds in this class can be used to treat conditions such as:
- Neuropathic Pain : These compounds may alleviate pain associated with nerve damage.
- Inflammatory Pain : They can also help manage pain resulting from inflammation.
- Cardiovascular Diseases : Conditions aggravated by cold exposure may benefit from these modulators.
- Pulmonary Disorders : Similar to cardiovascular applications, pulmonary diseases exacerbated by cold can be treated using these compounds .
1.2 Antimicrobial Activity
Research has shown that imidazo[1,2-a]pyridine compounds exhibit potential against various pathogens, including multi-drug resistant strains of tuberculosis (TB). The compound has been evaluated for its efficacy in inhibiting the growth of TB, suggesting its application in treating this serious infectious disease. Specifically, it has been noted that compounds derived from this scaffold can be synthesized affordably and effectively target both drug-sensitive and resistant strains of TB .
Synthesis and Structural Variations
The synthesis of 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide involves several steps that allow for structural modifications, enhancing its pharmacological properties. The synthesis typically includes:
- Reaction with Sulfonyl Chlorides : This step introduces the sulfonamide group, crucial for biological activity.
- Alkylation Reactions : Introducing various alkyl groups can modify the compound's solubility and interaction with biological targets .
Environmental Applications
The compound has also been explored for its role in environmental science, particularly in assessing pesticide properties. Its structure allows for potential use as a pesticide or in formulations aimed at controlling agricultural pests while minimizing environmental impact .
Table 1: Summary of Applications
| Application Area | Specific Uses | Mechanism/Action |
|---|---|---|
| Pharmaceutical | Pain management (neuropathic/inflammatory) | TRPM8 receptor modulation |
| Treatment of tuberculosis | Antimicrobial activity against TB strains | |
| Environmental Science | Pesticide development | Targeting specific pests while reducing toxicity |
Case Study: TRPM8 Modulation for Pain Management
In a study evaluating the efficacy of TRPM8 modulators, 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide was administered to animal models suffering from inflammatory pain. Results indicated a significant reduction in pain response compared to control groups, highlighting its potential as a therapeutic agent in clinical settings.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions with aromatic amino acids . These interactions disrupt normal biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Solubility :
- The N,N-dimethyl group in the target compound reduces aqueous solubility compared to the parent sulfonamide (C₇H₆ClN₃O₂S) due to increased hydrophobicity .
- Imazosulfuron incorporates a hydrophilic carbamoyl-pyrimidinyl moiety, enhancing solubility for herbicidal activity .
Biological Activity: Imidazo[1,2-a]pyridine derivatives with sulfonamide groups exhibit diverse bioactivities. For example, 6-chloro-2-[(4-chlorophenyl)sulfonyl]-8-[(4-chlorophenyl)thio]-3-nitroimidazo[1,2-a]pyridine inhibits M. tuberculosis QcrB (MIC: 0.03–5 µM) .
Synthetic Routes: The parent sulfonamide (C₇H₆ClN₃O₂S) is synthesized via sulfonation of 2-chloroimidazo[1,2-a]pyridine with chlorosulfonic acid, followed by ammonolysis . Imazosulfuron is derived from the parent sulfonamide by introducing a carbamoyl-pyrimidinyl group .
Biological Activity
2-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
The chemical structure of 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide is represented by the following details:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₀ClN₃O₂S |
| Molecular Weight | 259.72 g/mol |
| IUPAC Name | 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide |
| PubChem CID | 47254168 |
| Appearance | White powder |
Antimicrobial Properties
Research indicates that compounds similar to 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide exhibit antimicrobial activity. A study conducted on various imidazo[1,2-a]pyridine derivatives demonstrated that modifications in the sulfonamide group can enhance their efficacy against bacterial strains, particularly those resistant to conventional antibiotics .
Modulation of TRPM8 Receptors
One notable biological activity of this compound is its role as a modulator of TRPM8 (transient receptor potential melastatin subfamily type 8) receptors. These receptors are implicated in the sensation of cold and pain. In vitro studies have shown that 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide can influence TRPM8 activity, suggesting potential applications in treating conditions associated with cold-induced pain and neuropathic pain .
Anticancer Activity
Recent investigations into the anticancer properties of imidazo[1,2-a]pyridine derivatives indicate that they may inhibit cancer cell proliferation. For instance, compounds within this class have shown effectiveness against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies reveal that the presence of electron-withdrawing groups enhances cytotoxicity against specific cancer types .
Case Studies
-
Antimicrobial Evaluation
A study evaluated the antimicrobial effects of several imidazo derivatives, including 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent . -
Pain Management
In a clinical trial focusing on neuropathic pain management, a formulation containing this compound was administered to patients. The results indicated a marked reduction in pain scores compared to baseline measurements, highlighting its efficacy as a TRPM8 modulator .
The biological activity of 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide can be attributed to its ability to interact with specific biological targets:
- TRPM8 Modulation : By influencing TRPM8 receptor activity, the compound can alter sensory perceptions related to temperature and pain.
- Antimicrobial Action : The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, contributing to its antimicrobial effects.
Q & A
Q. What are the established synthetic routes for 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide?
The synthesis typically involves:
- Cyclocondensation : Reacting 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane to form the imidazo[1,2-b]pyridazine core .
- Nitration : Introducing a nitro group at position 3 of the intermediate .
- Sulfonamide Formation : Substituting the chloromethyl group with sulfinate salts (e.g., sodium benzenesulfinate) or coupling sulfonyl chlorides using tertiary amine bases like 3-picoline .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., distinguishing between N-methyl and chloro groups) .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation .
- Infrared (IR) Spectroscopy : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonamide coupling efficiency?
Optimization strategies include:
- Base Selection : Using 3-picoline or 3,5-lutidine instead of pyridine enhances nucleophilicity and reduces side reactions .
- Catalytic Additives : N-Arylsulfilimine catalysts (e.g., S,S-dimethylsulfilimine hydrochloride) improve coupling kinetics and yields .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates and facilitate sulfonyl chloride activation .
Q. How can computational and experimental data discrepancies in structural reactivity be resolved?
Discrepancies arise from solvent effects or unaccounted transition states. Mitigation approaches:
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of derivatives?
SAR studies require:
Q. How can mechanistic insights into sulfonamide group introduction be obtained?
Mechanistic probes include:
- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Intermediate Trapping : Use low-temperature NMR to isolate and characterize transient species (e.g., sulfonyl intermediates) .
Data Contradiction Analysis
Q. How to interpret conflicting reports on nitration regioselectivity in imidazo[1,2-a]pyridine systems?
Contradictions may stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
